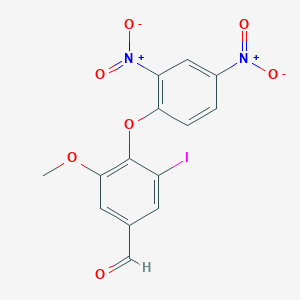

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde

Description

Propriétés

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJMMQAVZMOHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dinitrophenol with 3-iodo-5-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Major Products Formed

Oxidation: 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzoic acid.

Reduction: 4-(2,4-Diaminophenoxy)-3-iodo-5-methoxybenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the iodo and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Properties

Notes:

- 2,4-DNP: 2,4-Dinitrophenoxy; OMe: Methoxy; OEt: Ethoxy.

- *Estimated based on similar compounds.

Key Observations:

The iodine atom at position 3 contributes to high molecular weight and polarizability, which may enhance binding to hydrophobic pockets in biological targets compared to bromo or chloro analogs .

The cyclopentyloxy group in 4-(cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde introduces a non-planar, lipophilic substituent, which could favor interactions with lipid-rich environments .

Table 2: Bioactivity Data for Selected Analogs

Insights:

- The dinitrophenoxy group in C3 correlates with potent antibacterial and anticancer activity, suggesting that its presence in the target compound may confer similar properties. However, the benzaldehyde core (vs. chromenone in C3) could alter mechanism of action, such as targeting different enzymes or receptors .

- Iodine substituents are known to enhance radiopacity and stability in vivo, making the target compound a candidate for theranostic applications .

Key Findings:

- The target compound’s low aqueous solubility (inferred from nitro and iodine groups) may necessitate formulation adjustments (e.g., prodrugs or nanoparticles) for biomedical use .

- Microwave-assisted synthesis (as employed for C3) could optimize yield and purity compared to traditional reflux methods .

Activité Biologique

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and applications in research and medicine.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of dinitrophenoxy , iodo , and methoxy groups attached to a benzaldehyde backbone. Its chemical formula is , which indicates significant molecular complexity that can influence its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 2,4-dinitrophenol and 3-iodo-5-methoxybenzaldehyde. Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under elevated temperatures to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro groups can participate in redox reactions, while the iodo and methoxy groups can enhance binding affinity to enzymes and receptors. This interaction may modulate several biochemical pathways, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related dinitrophenol derivatives can act as metabolic stimulants and uncouplers of oxidative phosphorylation, which may extend to this compound's efficacy against various pathogens.

Cytotoxic Effects

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cells. The presence of the dinitrophenoxy group is hypothesized to enhance its ability to induce apoptosis in malignant cells by disrupting cellular respiration and energy production pathways .

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that derivatives of dinitrophenol can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy. Further investigations are warranted to explore the specific mechanisms involved .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may target indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune response modulation .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenol | Unsubstituted phenolic structure | Known metabolic stimulant |

| 4-(2,4-Dinitrophenoxy)benzaldehyde | Lacks iodo and methoxy groups | Similar but less potent than target compound |

| 5-Iodovanillin | Iodo-substituted vanillin | Exhibits antibacterial properties |

Q & A

Q. How to address discrepancies between theoretical and experimental solubility data?

- Methodological Answer :

- Theoretical Prediction : Use COSMO-RS or Hansen solubility parameters to estimate solubility in DMSO or THF.

- Experimental Validation : Perform gravimetric analysis (shake-flask method) at 25°C. If discrepancies persist, assess crystallinity via XRD—amorphous forms may exhibit higher solubility than predicted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.